![molecular formula C6H7NO2S B2878717 Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro- CAS No. 106039-91-2](/img/structure/B2878717.png)
Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-
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Overview
Description
“Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” is a heterocyclic compound . It’s a part of a larger class of compounds known as pyrrolo[2,1-b]thiazoles . These compounds are of interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,1-b]thiazoles has been achieved through various methods . One approach involves the annulation of the pyrrole ring to the thiazole or thiazine ring . Another method is based on a two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile .Molecular Structure Analysis
The molecular structure of “Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” is complex and includes a pyrrolo[2,1-b]thiazole core . This core is a key structural fragment of different alkaloids .Chemical Reactions Analysis
Pyrrolo[2,1-b]thiazoles undergo various chemical reactions . For instance, they can be derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . Methylene-bridged substituents in the 6-position can be directly obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor .Scientific Research Applications
Cycloaddition Reactions
Pyrrolo[2,1-b]thiazole derivatives act as versatile intermediates in cycloaddition reactions. For instance, they serve as thiocarbonyl ylides in cycloadditions to electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. This dual reactivity is partially explained by Frontier Molecular Orbital (MO) theory, highlighting their utility in constructing complex molecular architectures (Sutcliffe et al., 2000).
Heterocyclic Synthesis
Pyrrolo[2,1-b]thiazole derivatives have been employed in the synthesis of novel heterocyclic compounds, such as 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives. These compounds are of interest due to their potential biological activities and the development of new synthetic methodologies for their production (Vydzhak & Panchishin, 2008).
Material Science and Solar Cells
In material science, pyrrolo[2,1-b]thiazole-based compounds have been used to enhance the open-circuit voltage of solar cells. A study utilized a new acceptor unit derived from pyrrolo[2,1-b]thiazole for the synthesis of conjugated polymers, demonstrating improved photovoltaic performance and material stability (Song et al., 2012).
Cognitive Function Improvement
Furthermore, derivatives of Pyrrolo[2,1-b]thiazole have been synthesized and evaluated for their potential in reversing electroconvulsive shock-induced amnesia in mice. This research has explored the structure-activity relationships, revealing insights into the optimal structural features required for cognitive function improvement (Butler et al., 1987).
Future Directions
The future directions in the research of “Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” could involve exploring its potential biological activities, developing new synthetic methods, and studying its mechanism of action . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
properties
IUPAC Name |
7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-4-1-2-6-7(4)5(9)3-10-6/h6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILQBKLTPNWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1SCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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